molecular formula C12H10N2O B017718 N-Phenylnicotinamide CAS No. 1752-96-1

N-Phenylnicotinamide

Cat. No.: B017718
CAS No.: 1752-96-1
M. Wt: 198.22 g/mol
InChI Key: NYQXIOZBHWFCBU-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

N-Phenylnicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is known to bind with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nicotinate and nicotinamide It interacts with various enzymes and cofactors within these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of nicotinic acid derivatives in the presence of aniline. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: N-Phenylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

N-Phenylnicotinamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Nicotinamide, N-Phenylpyridine-3-carboximidic acid, and 5-Bromo-N-phenylnicotinamide.

    Uniqueness: Unlike nicotinamide, this compound has a phenyl group that enhances its lipophilicity and potential for crossing biological membranes. Compared to N-Phenylpyridine-3-carboximidic acid, it has different electronic properties due to the amide linkage. .

This compound stands out due to its versatile chemical reactivity and potential applications across various scientific disciplines. Its unique structural features and ability to undergo diverse chemical transformations make it a valuable compound for further research and development.

Properties

IUPAC Name

N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXIOZBHWFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169950
Record name Nicotinanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1752-96-1
Record name Nicotinanilide
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Record name Nicotinanilide
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Record name N-Phenylnicotinamide
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Record name Nicotinanilide
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Record name N-phenylnicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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